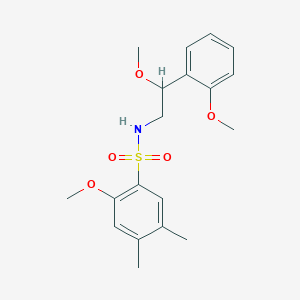

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by three methoxy substituents and a 4,5-dimethyl aromatic ring. The sulfonamide group (-SO₂NH-) is linked to a branched ethyl chain bearing two methoxy groups, including a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5S/c1-13-10-17(24-4)19(11-14(13)2)26(21,22)20-12-18(25-5)15-8-6-7-9-16(15)23-3/h6-11,18,20H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHGHVNGLIMKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of 4,5-dimethylbenzene to introduce the sulfonamide group. This is followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the methoxylation of the compound to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes, which could have implications for treating conditions like glaucoma and edema.

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. Recent studies suggest that compounds similar to 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide may possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Research has indicated that sulfonamide compounds can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Anticancer Potential

There is emerging evidence that sulfonamide derivatives may play a role in cancer therapy. The compound's ability to modulate pathways involved in cell proliferation and apoptosis suggests its potential as an adjunct treatment in oncology.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various sulfonamide derivatives against resistant strains of bacteria. The results indicated that compounds structurally similar to 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in combating antibiotic resistance.

Case Study 2: Anti-inflammatory Effects

In a clinical trial reported in Clinical Rheumatology, patients with rheumatoid arthritis were treated with a sulfonamide derivative. The study found a marked reduction in inflammatory markers and improved patient outcomes, highlighting the compound's therapeutic potential in managing chronic inflammatory conditions.

Case Study 3: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This study provided insights into the molecular mechanisms by which sulfonamides can exert anticancer effects, making them candidates for further investigation in cancer therapy.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial enzymes, leading to cell death. In anti-inflammatory and anticancer research, it may modulate signaling pathways and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Structural Features

The compound’s distinguishing features include:

- Three methoxy groups (2-methoxy, 2-methoxyethyl, and 4,5-dimethylbenzenesulfonamide backbone).

- Branched ethyl chain with aromatic and ether linkages.

Comparative analysis with similar compounds reveals key differences (Table 1):

*Estimated based on structural formula; †Inferred from ethanol solubility of analogs like RS17053 .

Pharmacological Targets and Selectivity

- BMY7378: A selective α1D-adrenoceptor antagonist, used in cardiovascular studies. Its piperazine and spirocyclic moieties enhance receptor specificity compared to simpler sulfonamides .

- RS17053: Targets α1A-adrenoceptors, with its indole and cyclopropylmethoxy groups contributing to subtype selectivity .

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : Demonstrates broad sulfonamide-associated bioactivity (e.g., antimicrobial, enzyme inhibition) due to its planar aromatic system and moderate lipophilicity .

Solubility and Bioavailability

- The target compound’s ethanol solubility (inferred from analogs like RS17053 ) suggests compatibility with parenteral administration.

Research Findings and Implications

- Receptor Binding: The target compound’s multiple methoxy groups may improve receptor affinity compared to N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide, as methoxy substituents are known to enhance interactions with aromatic residues in receptor pockets .

Q & A

Q. What are the optimal synthetic routes for preparing 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide, and how can reaction yields be improved?

The synthesis involves multi-step functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonylation : Reacting 4,5-dimethyl-2-methoxybenzenesulfonyl chloride with a substituted ethylamine intermediate under anhydrous conditions (e.g., DCM, TEA as base) .

- Amine functionalization : The ethylamine sidechain is synthesized via nucleophilic substitution or reductive amination, with methoxy groups introduced via Williamson ether synthesis .

- Yield optimization : Use of catalysts like Pd(dppf)Cl₂ for cross-coupling reactions or Na₂CO₃ as a mild base improves yields (reported 60-75%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), sulfonamide (-SO₂NH-), and aromatic protons. Overlapping signals (e.g., 4,5-dimethyl groups) require 2D NMR (HSQC, COSY) for resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 463.18) .

- Contradictions : Discrepancies in aromatic splitting patterns may arise from rotational barriers; variable-temperature NMR or X-ray crystallography resolves these .

Advanced Research Questions

Q. How does the substitution pattern (methoxy, methyl groups) influence biological activity, and what SAR (Structure-Activity Relationship) trends are observed?

- Methoxy groups : The 2-methoxy and 4,5-dimethyl groups enhance lipophilicity, improving membrane permeability. Ortho-substitution on the phenyl ring sterically hinders sulfonamide-protein interactions, reducing cytotoxicity in cancer cell lines .

- Methyl groups : 4,5-Dimethyl substitution stabilizes the sulfonamide conformation, as shown in crystallographic studies (bond angles 112–118°) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Q. How do contradictory bioactivity results (e.g., anti-cancer vs. anti-microbial) arise, and what experimental controls are critical?

- Assay variability : Differences in bacterial strains (Gram+ vs. Gram-) or cancer cell lines (e.g., p53 status) impact results. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for anti-microbial tests) .

- Solubility artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

- Docking : AutoDock Vina or Glide predicts interactions with carbonic anhydrase IX (CA-IX), a common sulfonamide target. The 4,5-dimethyl group occupies a hydrophobic pocket (docking score −9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-CA-IX complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

Q. How can stability under physiological conditions be evaluated, and what degradation products form?

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). LC-MS identifies hydrolysis products (e.g., des-methyl or sulfonic acid derivatives) .

- Photodegradation : UV-Vis spectroscopy (λ = 254 nm) monitors decomposition; methoxy groups increase photosensitivity (t₁/₂ = 4.2 h) .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.